30-Fold Higher Potency Against Trimethoprim-Resistant MRSA (F98Y Mutant)
In a direct head-to-head MIC assay against MRSA strain ATCC 33591 carrying the F98Y DHFR mutation, Antibacterial agent 217 showed MIC = 0.25 μg/mL, whereas trimethoprim showed MIC = 8 μg/mL, a 32-fold difference [1]. The comparator iclaprim yielded MIC = 2 μg/mL under identical conditions, making Antibacterial agent 217 8-fold more potent than iclaprim against this resistant isolate [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA F98Y mutant |
|---|---|
| Target Compound Data | 0.25 μg/mL |
| Comparator Or Baseline | Trimethoprim: 8 μg/mL; Iclaprim: 2 μg/mL |
| Quantified Difference | 32× vs trimethoprim; 8× vs iclaprim |
| Conditions | Broth microdilution per CLSI M07-A10, MRSA ATCC 33591 (F98Y DHFR mutant), cation-adjusted Mueller-Hinton broth, 37°C, 24 h |
Why This Matters
For procurement targeting MRSA infections with known trimethoprim resistance, this evidence directly supports selecting Antibacterial agent 217 over either standard-of-care DHFR inhibitor.
- [1] Li, X., et al. 'Discovery of 2,4-diaminopyrimidine derivatives as potent antibacterial agents against MRSA.' Journal of Medicinal Chemistry, 2021, 64(15), 11230-11245. DOI: 10.1021/acs.jmedchem.1c00823 View Source
